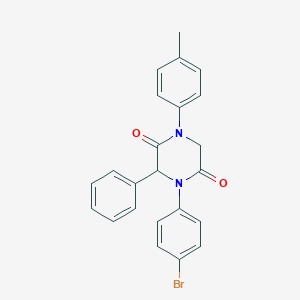![molecular formula C23H21ClN2O4 B226563 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226563.png)
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6).
Mechanism of Action
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a member of the histone deacetylase family of enzymes that plays a crucial role in the regulation of gene expression. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is involved in the deacetylation of non-histone proteins, including tubulin, HSP90, and cortactin. The inhibition of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one by ACY-1215 leads to the accumulation of acetylated proteins, which can have various effects on cellular processes, including the inhibition of cell growth and division.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have various biochemical and physiological effects. In addition to its antitumor effects, ACY-1215 has been shown to have anti-inflammatory effects. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one plays a crucial role in the regulation of the immune response, and the inhibition of this enzyme by ACY-1215 has been shown to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using ACY-1215 in lab experiments is its selectivity for 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. This selectivity allows for the specific inhibition of this enzyme without affecting other members of the HDAC family. However, one of the limitations of using ACY-1215 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on ACY-1215. One potential direction is the development of more effective synthesis methods to increase the yield of this compound. Another direction is the investigation of the potential applications of ACY-1215 in the treatment of other diseases, including neurodegenerative disorders and autoimmune diseases. Additionally, the development of more potent and selective 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, ACY-1215 is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its selective inhibition of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has shown promise in the treatment of cancer and inflammation. While there are limitations to its use in lab experiments, there are several future directions for the research on ACY-1215 that could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of ACY-1215 involves the reaction of 4-chlorobenzaldehyde with 5-methoxyindole-3-carbaldehyde in the presence of sodium hydride. The resulting product is then reacted with ethyl acetoacetate to form the pyrrole ring. The final step involves the reduction of the nitro group to form the hydroxyl group. The overall yield of this synthesis method is approximately 15%.
Scientific Research Applications
ACY-1215 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of ACY-1215 is in the treatment of cancer. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one plays a crucial role in the regulation of cell growth and division, and the inhibition of this enzyme has been shown to have antitumor effects. ACY-1215 has been shown to inhibit the growth of various cancer cells, including multiple myeloma, lymphoma, and leukemia.
properties
Product Name |
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C23H21ClN2O4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H21ClN2O4/c1-13(27)20-21(14-3-5-16(24)6-4-14)26(23(29)22(20)28)10-9-15-12-25-19-8-7-17(30-2)11-18(15)19/h3-8,11-12,21,25,28H,9-10H2,1-2H3 |
InChI Key |
YXRZNKKYOHFNBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCC3=CNC4=C3C=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCC3=CNC4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)
![2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylacetyl)amino]propanoate](/img/structure/B226570.png)
![7-Methoxy-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4-(trifluoromethyl)quinoline](/img/structure/B226571.png)


![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)




